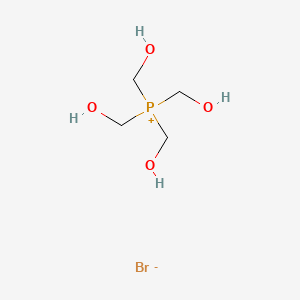
Tetrakis(hydroxymethyl)phosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(hydroxymethyl)phosphonium bromide is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]Br. It is a white, water-soluble salt that has significant applications in various industries, including textiles, water treatment, and biocides. This compound is known for its ability to act as a flame retardant and a microbiocide, making it valuable in both industrial and environmental contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphonium bromide can be synthesized by treating phosphine with formaldehyde in the presence of hydrobromic acid. The reaction proceeds as follows:
[ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HBr} \rightarrow [\text{P(CH}_2\text{OH)}_4]\text{Br} ]
The reaction is typically carried out at room temperature, and the product is obtained in high yield. The cation [P(CH₂OH)₄]⁺ features four-coordinate phosphorus, which is typical for phosphonium salts.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosphine gas is bubbled through a solution of formaldehyde and hydrobromic acid. The reaction is carefully controlled to ensure complete absorption of phosphine and to maximize yield. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Tetrakis(hydroxymethyl)phosphonium bromide can undergo oxidation to form phosphine oxide derivatives.
Reduction: It can be reduced to form tris(hydroxymethyl)phosphine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Tris(hydroxymethyl)phosphine.
Substitution: Various substituted phosphonium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Tetrakis(hydroxymethyl)phosphonium bromide is used as a reducing agent and stabilizing ligand in the synthesis of noble metal nanoparticles and bi-/tri-metallic nanoalloys
Biology
In biological research, this compound is used to crosslink proteins and other biomolecules. It is particularly useful in the preparation of hydrogels for drug delivery and tissue engineering applications.
Medicine
This compound has been explored for its antimicrobial properties. It is used as a biocide in water treatment systems to control microbial growth and prevent biofouling.
Industry
In the textile industry, it is used as a flame retardant and crease-resistant finish for cotton and other cellulosic fabrics. It is also used in the leather industry as a tanning agent.
Wirkmechanismus
The antimicrobial activity of tetrakis(hydroxymethyl)phosphonium bromide is primarily due to its ability to disrupt microbial cell membranes. The larger radius of the phosphorus atom increases its polarization, leading to electrostatic interactions with negatively charged microbial cells. This results in the disruption of cell membranes and eventual cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but uses chloride instead of bromide.
Tris(hydroxymethyl)phosphine: A related compound with one less hydroxymethyl group.
Tetramethylphosphonium bromide: Contains methyl groups instead of hydroxymethyl groups.
Uniqueness
Tetrakis(hydroxymethyl)phosphonium bromide is unique due to its high solubility in water and its ability to act as both a reducing agent and a stabilizing ligand. Its antimicrobial properties and applications in various industries make it a versatile and valuable compound.
Eigenschaften
CAS-Nummer |
5940-69-2 |
|---|---|
Molekularformel |
C4H12BrO4P |
Molekulargewicht |
235.01 g/mol |
IUPAC-Name |
tetrakis(hydroxymethyl)phosphanium;bromide |
InChI |
InChI=1S/C4H12O4P.BrH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1 |
InChI-Schlüssel |
XAAGVNUUSJZVIC-UHFFFAOYSA-M |
Kanonische SMILES |
C(O)[P+](CO)(CO)CO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


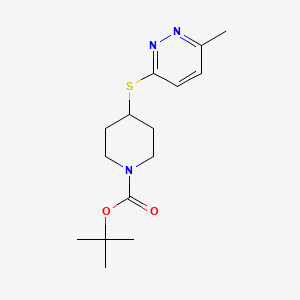
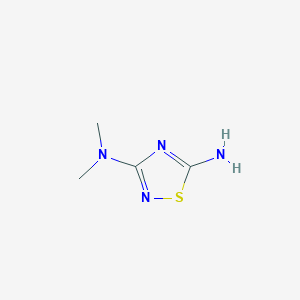
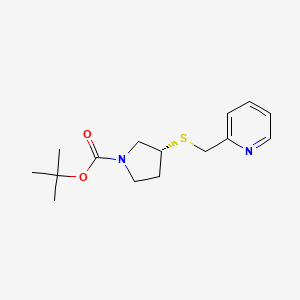
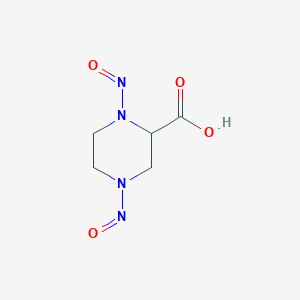


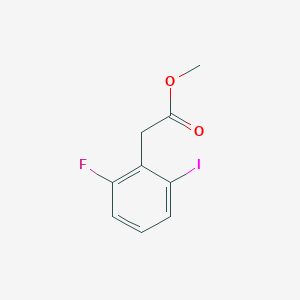
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)

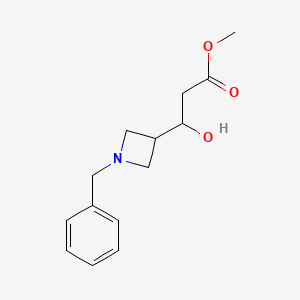
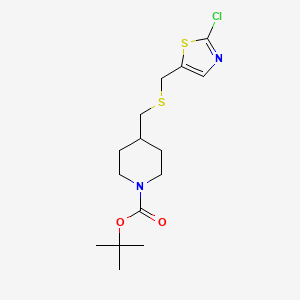
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)

